1-Isopropylpiperidin-4-amine

Lipophilicity LogP Physicochemical properties

1-Isopropylpiperidin-4-amine (CAS 127285-08-9), also known as 4-amino-1-isopropylpiperidine or N-isopropyl-4-aminopiperidine, is an N-substituted 4-aminopiperidine building block with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. This aliphatic heterocyclic amine serves as a versatile pharmaceutical intermediate, with established utility in the synthesis of antiviral compounds and small-molecule bioactive inhibitors, as documented in patent EP1489078.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 127285-08-9
Cat. No. B159582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylpiperidin-4-amine
CAS127285-08-9
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)N
InChIInChI=1S/C8H18N2/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3
InChIKeyZRQQXFMGYSOKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylpiperidin-4-amine (CAS 127285-08-9): Chemical Identity and Sourcing Overview for Research Procurement


1-Isopropylpiperidin-4-amine (CAS 127285-08-9), also known as 4-amino-1-isopropylpiperidine or N-isopropyl-4-aminopiperidine, is an N-substituted 4-aminopiperidine building block with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol [1]. This aliphatic heterocyclic amine serves as a versatile pharmaceutical intermediate, with established utility in the synthesis of antiviral compounds and small-molecule bioactive inhibitors, as documented in patent EP1489078 [2]. At ambient temperature, it exists as a colorless to pale yellow liquid with a characteristic amine odor, soluble in common organic solvents such as ethanol and ethers . Its structural features—a primary amine at the 4-position and an isopropyl group at the piperidine nitrogen—confer distinct physicochemical and reactivity profiles that differentiate it from other N-alkyl-4-aminopiperidine analogs in medicinal chemistry applications.

Why 1-Isopropylpiperidin-4-amine Cannot Be Replaced by Generic 4-Aminopiperidine Analogs in Lead Optimization


While 1-methylpiperidin-4-amine and 1-ethylpiperidin-4-amine share the same 4-aminopiperidine core, their physicochemical and steric properties diverge markedly from the isopropyl-substituted analog. These differences in basicity (pKa), lipophilicity (LogP), and steric bulk directly impact critical drug development parameters, including membrane permeability, solubility, and target-binding conformation [1]. The isopropyl group provides a distinct balance of lipophilicity (LogP ≈ 0.81–1.46) and basicity (pKa ≈ 10.51) that falls between the smaller methyl and larger cyclopropyl or tert-butyl analogs, enabling fine-tuned modulation of ADME properties in lead optimization campaigns [2]. Substituting 1-isopropylpiperidin-4-amine with a different N-alkyl analog without rigorous comparative profiling can alter both the physicochemical trajectory of a series and the downstream biological outcomes, particularly in CNS-targeted programs where subtle changes in lipophilicity and basicity significantly affect blood-brain barrier penetration and off-target liability [1].

Quantitative Differentiation of 1-Isopropylpiperidin-4-amine vs. Closest N-Alkyl-4-aminopiperidine Analogs


Lipophilicity (LogP) Comparison: 1-Isopropylpiperidin-4-amine vs. 1-Methylpiperidin-4-amine vs. 1-Ethylpiperidin-4-amine

1-Isopropylpiperidin-4-amine exhibits an intermediate calculated LogP of approximately 0.81 [1], positioning it between the more hydrophilic 1-methylpiperidin-4-amine (LogP ≈ -0.60 to -0.68) [2] and the more lipophilic 1-ethylpiperidin-4-amine (LogP ≈ -0.08) [3]. This incremental increase in lipophilicity with N-alkyl chain length directly correlates with predicted membrane permeability and oral absorption potential, providing a tunable parameter for lead optimization in CNS and anti-infective programs.

Lipophilicity LogP Physicochemical properties Medicinal chemistry

Basicity (pKa) Comparison: 1-Isopropylpiperidin-4-amine vs. 1-Methylpiperidin-4-amine

The conjugate acid of 1-isopropylpiperidin-4-amine has a predicted pKa of 10.51 ± 0.20 [1], which is measurably higher than the pKa of the methyl-substituted analog (1-methylpiperidin-4-amine, pKa ≈ 9.92–10.40) [2]. The increased basicity of the isopropyl-substituted piperidine nitrogen arises from the greater electron-donating inductive effect of the isopropyl group compared to the methyl group. This difference of approximately 0.1–0.6 pKa units translates to a higher fraction of the protonated (cationic) species at physiological pH for the isopropyl analog, which can influence solubility, receptor-binding electrostatics, and off-target ion channel interactions.

Basicity pKa Physicochemical properties Ionization state

Boiling Point and Volatility Comparison: 1-Isopropylpiperidin-4-amine vs. 1-Methylpiperidin-4-amine vs. 1-Ethylpiperidin-4-amine

1-Isopropylpiperidin-4-amine has a predicted atmospheric boiling point of 173.2 ± 8.0 °C [1], which is significantly higher than that of 1-methylpiperidin-4-amine (141.0 ± 8.0 °C at 760 mmHg) and substantially higher than the boiling point reported for 1-ethylpiperidin-4-amine (52–54 °C at 46 mmHg, equating to a lower atmospheric boiling point) [2]. This incremental increase in boiling point with increasing N-alkyl chain length reflects stronger intermolecular van der Waals forces. The higher boiling point of the isopropyl analog may influence solvent selection during synthesis, distillation-based purification, and handling considerations in industrial-scale processes.

Boiling point Volatility Physical properties Purification

Density Comparison: 1-Isopropylpiperidin-4-amine vs. 1-Methylpiperidin-4-amine vs. 1-Ethylpiperidin-4-amine

1-Isopropylpiperidin-4-amine exhibits a predicted density of 0.904 ± 0.06 g/cm³ [1], which is slightly lower than that of 1-methylpiperidin-4-amine (0.91 g/cm³) [2] but marginally higher than that of 1-ethylpiperidin-4-amine (0.898 ± 0.06 g/cm³) . This subtle density variation reflects the interplay between molecular mass and molecular volume as the N-alkyl substituent increases in size. For procurement and formulation purposes, density values inform volume-to-mass conversions for reaction stoichiometry, solution preparation, and inventory management.

Density Physical properties Formulation Handling

Flash Point Comparison: 1-Isopropylpiperidin-4-amine vs. 1-Methylpiperidin-4-amine vs. 1-Ethylpiperidin-4-amine

1-Isopropylpiperidin-4-amine has a predicted flash point of 58.9 ± 13.6 °C [1], which is higher than that of 1-ethylpiperidin-4-amine (50.2 ± 13.6 °C) [2], while flash point data for 1-methylpiperidin-4-amine is not consistently reported but likely lower given its higher volatility. The higher flash point of the isopropyl analog indicates reduced flammability risk relative to the ethyl analog, which has direct implications for safe handling, storage classification, and transportation compliance under hazardous material regulations.

Flash point Safety Handling Storage

Synthetic Accessibility and Building-Block Utility: 1-Isopropylpiperidin-4-amine as a Defined Intermediate in Patent Literature

1-Isopropylpiperidin-4-amine is explicitly cited in EP1489078 (2004) as a pharmaceutical intermediate for the preparation of antiviral compounds and small-molecule bioactive inhibitors [1]. It has been incorporated into advanced inhibitor scaffolds, including p97-IN-17, a potent inhibitor of AAA+ ATPase p97 , and as a core substructure in G9a/GLP histone methyltransferase inhibitors (e.g., UNC0642, UNC0638) . This documented integration into high-value patent-protected chemical series distinguishes it from less commonly employed N-alkyl-4-aminopiperidine analogs, which lack comparable patent precedents as privileged intermediates.

Synthetic utility Pharmaceutical intermediate Patent precedent Building block

Optimal Procurement and Application Scenarios for 1-Isopropylpiperidin-4-amine in Medicinal Chemistry and Process Development


CNS-Targeted Lead Optimization Requiring Fine-Tuned Lipophilicity and Basicity

For medicinal chemistry programs targeting neurological disorders where blood-brain barrier penetration and receptor-binding electrostatics are critical, 1-isopropylpiperidin-4-amine offers a LogP of ~0.81 and pKa of ~10.51 [1]—a profile that balances sufficient membrane permeability with manageable lipophilicity to avoid excessive non-specific binding. This intermediate lipophilicity distinguishes it from the more hydrophilic 1-methylpiperidin-4-amine (LogP ≈ -0.6) and the more lipophilic higher alkyl analogs, enabling precise ADME optimization without resorting to de novo scaffold redesign.

Synthesis of Antiviral and Kinase Inhibitor Intermediates with Patent Precedent

Procurement of 1-isopropylpiperidin-4-amine is justified for research groups developing antiviral agents or kinase inhibitors that require a validated 4-aminopiperidine building block. The compound is explicitly cited in EP1489078 for the preparation of antiviral compounds [2] and has been incorporated into clinically relevant inhibitor scaffolds such as p97-IN-17 and G9a/GLP inhibitors . This patent and literature precedent reduces synthetic risk and accelerates the establishment of structure-activity relationships in new chemical series.

Large-Scale Process Development Requiring Favorable Safety and Purification Parameters

For process chemistry teams scaling up synthetic routes, 1-isopropylpiperidin-4-amine presents a higher boiling point (173.2 °C) and higher flash point (58.9 °C) compared to the more volatile 1-ethylpiperidin-4-amine (flash point ~50.2 °C) [1][3]. These properties translate to improved safety profiles during distillation, reduced solvent loss, and greater compatibility with high-temperature transformations. The compound's density of ~0.904 g/cm³ also facilitates accurate gravimetric dispensing in multi-kilogram campaigns.

Academic and Industrial SAR Studies of N-Alkyl-4-aminopiperidine Series

1-Isopropylpiperidin-4-amine serves as an essential comparator in systematic structure-activity relationship (SAR) studies of 4-aminopiperidine derivatives, as exemplified by the comprehensive antifungal SAR investigation published in Molecules [4]. Its distinct physicochemical signature—intermediate LogP, elevated basicity relative to the methyl analog, and unique steric profile—makes it indispensable for establishing N-alkyl substituent effects on biological activity and physicochemical properties. Procurement of this specific analog, rather than a generic 4-aminopiperidine, ensures that SAR trends accurately reflect the influence of the isopropyl substituent.

Technical Documentation Hub

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